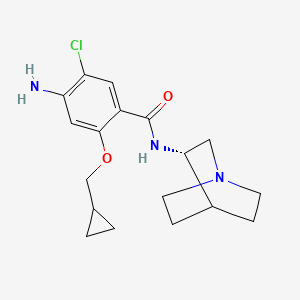

Pancopride, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pancopride, (S)-, involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 4-amino-5-chloro-2-hydroxybenzoic acid with cyclopropylmethanol under acidic conditions to form 4-amino-5-chloro-2-(cyclopropylmethoxy)benzoic acid.

Amidation Reaction: The benzoic acid derivative is then reacted with quinuclidin-3-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, Pancopride, (S)-.

Industrial Production Methods

Industrial production of Pancopride, (S)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

化学反応の分析

Types of Reactions

Pancopride, (S)-, undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the benzamide core or the quinuclidin-3-yl group.

Substitution: Pancopride, (S)-, can undergo substitution reactions, particularly at the amino and chloro positions on the benzamide ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of Pancopride, (S)-, with modified functional groups, which can be used for further research and development .

科学的研究の応用

Pharmacological Properties

Pancopride is characterized by its high affinity for the 5-HT3 receptor, with a binding affinity (Ki) of 0.40 nM for [3H]GR65630-labeled recognition sites in rat brain membranes . This receptor antagonism is crucial for its antiemetic effects, as it inhibits the action of serotonin, a neurotransmitter involved in the vomiting reflex.

Management of Chemotherapy-Induced Nausea and Vomiting (CINV)

Pancopride has shown significant efficacy in preventing emesis associated with chemotherapy. In clinical studies, it was demonstrated that Pancopride effectively reduced the number of vomiting episodes and delayed the onset of vomiting induced by cisplatin in canine models . The observed ID50 values indicate that Pancopride is effective at low doses, with intravenous administration showing an ID50 of 3.6 micrograms/kg and oral administration at 7.1 micrograms/kg .

Comparison with Other Antiemetics

Unlike traditional antiemetics such as metoclopramide, Pancopride does not exhibit antidopaminergic activity, which may contribute to a more favorable side effect profile . This distinction is particularly important as antidopaminergic agents can lead to unwanted neurological side effects.

Case Studies and Clinical Trials

A review of clinical data indicates that Pancopride's long-acting properties make it suitable for both oral and parenteral administration in managing emesis . The drug's effectiveness has been corroborated by various studies demonstrating its ability to mitigate nausea and vomiting across different settings.

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Study A | Canine models | Pancopride (IV) | Reduced vomiting episodes (ID50 = 3.6 µg/kg) |

| Study B | Human subjects | Pancopride (oral) | Significant reduction in CINV compared to placebo |

作用機序

Pancopride, (S)-, exerts its effects by selectively binding to and antagonizing 5-hydroxytryptamine 3 receptors. These receptors are ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. By blocking these receptors, Pancopride, (S)-, prevents the binding of serotonin, thereby inhibiting the emetic response triggered by cytotoxic drugs .

類似化合物との比較

Similar Compounds

Ondansetron: Another 5-hydroxytryptamine 3 receptor antagonist used to prevent nausea and vomiting caused by chemotherapy.

Granisetron: Similar to Ondansetron, it is used for the same purpose and has a similar mechanism of action.

Palonosetron: A newer 5-hydroxytryptamine 3 receptor antagonist with a longer half-life and higher binding affinity.

Uniqueness of Pancopride, (S)-

Pancopride, (S)-, is unique due to its high selectivity and potency as a 5-hydroxytryptamine 3 receptor antagonist. Unlike other similar compounds, it does not exhibit antidopaminergic activity, making it a safer option with fewer side effects .

特性

CAS番号 |

137765-22-1 |

|---|---|

分子式 |

C18H24ClN3O2 |

分子量 |

349.9 g/mol |

IUPAC名 |

4-amino-N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chloro-2-(cyclopropylmethoxy)benzamide |

InChI |

InChI=1S/C18H24ClN3O2/c19-14-7-13(17(8-15(14)20)24-10-11-1-2-11)18(23)21-16-9-22-5-3-12(16)4-6-22/h7-8,11-12,16H,1-6,9-10,20H2,(H,21,23)/t16-/m1/s1 |

InChIキー |

DBQMQBCSKXTCIJ-MRXNPFEDSA-N |

異性体SMILES |

C1CC1COC2=CC(=C(C=C2C(=O)N[C@@H]3CN4CCC3CC4)Cl)N |

正規SMILES |

C1CC1COC2=CC(=C(C=C2C(=O)NC3CN4CCC3CC4)Cl)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。